molecular formula C14H29ClO2Sn B1627170 Tributyltin chloroacetate CAS No. 5847-52-9

Tributyltin chloroacetate

Cat. No. B1627170
CAS RN: 5847-52-9
M. Wt: 383.5 g/mol
InChI Key: VULBAORKCQWGGB-UHFFFAOYSA-M
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Description

Tributyltin chloroacetate is an organotin compound . It belongs to the class of organic compounds known as trialkyltins, which are triorganotin compounds where the tin atom is linked to exactly three alkyl groups .


Synthesis Analysis

Tributyltin hydride, a precursor to Tributyltin chloroacetate, is most conveniently prepared by the distillation of tributyltin oxide and poly (methylhydrosiloxane) under reduced pressure .


Chemical Reactions Analysis

Tributyltin has been recognized as an endocrine disrupting chemical (EDC) for several decades . It has been extracted from marine sediment matrix with the use of pressurized solvent extraction (PSE), which uses high-temperature and -pressure conditions to increase extraction efficiency .


Physical And Chemical Properties Analysis

Several tributyltin compounds exist, but in general, they all rapidly dissociate in water to form the tributyltin (TBT) cation, which is the toxic moiety .

Scientific Research Applications

Environmental and Biological Impacts

  • Aquatic Contaminant : Tributyltin (TBT) is recognized as a powerful aquatic contaminant, affecting fish in tropical ecosystems. It leads to morphological effects on the liver of Astyanax bimaculatus, a tropical freshwater fish, and induces nuclear irregularities and cytotoxic conditions (Ribeiro et al., 2002).

  • Endocrine Disruptor Effects : TBT acts as an endocrine disruptor and has been observed to impact bone health, particularly by impairing the adipo-osteogenic balance in bone marrow and affecting the femoral cortical architecture in rats (Li et al., 2021).

  • Neurotoxicity : TBT shows neurotoxicity in rat cortical neurons, causing glutamate release and subsequent activation of glutamate receptors, leading to neuronal death. It indicates the involvement of glutamate excitotoxicity in TBT-induced cell death (Nakatsu et al., 2006).

  • Impact on Leydig Cell Regeneration : TBT exposure can block Leydig cell developmental regeneration process in adult rats, significantly affecting steroidogenesis-related proteins and inhibiting Leydig cell proliferation (Wu et al., 2017).

  • Reproductive Effects in Fish : Exposure to TBT suppresses fecundity and fertility in Japanese medaka, a teleost fish, indicating the negative impact of TBT on reproduction in aquatic species (Horie et al., 2018).

Toxicological Studies

  • Cell Death Mechanisms : TBT-induced cell death is mediated by calpain in PC12 cells, a type of nerve cell. This finding underscores the molecular mechanisms of TBT toxicity, involving calcium-dependent protease activation (Nakatsu et al., 2006).

  • Effects on Steroid Metabolism : TBT alters steroid metabolism, as shown in studies on Daphnia magna. It affects testosterone metabolic processes, pointing towards potential endocrine-disrupting capabilities of TBT (Oberdörster et al., 1998).

  • Obesity and Hepatic Steatosis in Mice : Low doses of TBT can lead to obesity and hepatic steatosis in male mice, indicating significant effects on growth and metabolism. This study shows TBT's role in inducing metabolic disorders (Zuo et al., 2011).

Environmental Remediation

  • Remediation Techniques : Various techniques for the remediation of TBT contamination in soil and water have been reviewed. This includes thermal treatment, biodegradation, advanced chemical oxidation, and physio-chemical adsorption, highlighting the importance of addressing TBT contamination in the environment (Du et al., 2014).

Safety And Hazards

Tributyltin compounds are toxic and can cause corrosive and irritant effects to the mucous membranes, eyes, and skin . They are harmful if swallowed or in contact with skin . They can also cause skin irritation and may cause an allergic skin reaction .

Future Directions

Despite its global ban in 2008, Tributyltin is still a problem of great concern due to its high affinity for particulate matter, providing a direct and potentially persistent route of entry into benthic sediments . Future research may focus on the long-term impacts of Tributyltin on various species and the development of more effective remediation strategies .

properties

IUPAC Name

tributylstannyl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C2H3ClO2.Sn/c3*1-3-4-2;3-1-2(4)5;/h3*1,3-4H2,2H3;1H2,(H,4,5);/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULBAORKCQWGGB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29ClO2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207162
Record name Stannane, (chloroacetoxy)tributyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyltin chloroacetate

CAS RN

5847-52-9
Record name Tributyltin chloroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005847529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tributyltin chloroacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102676
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Stannane, (chloroacetoxy)tributyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributyltin chloroacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ9VK7ME4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PB Simons, WAG Graham - Journal of Organometallic Chemistry, 1967 - Elsevier
… Cummin s has explained in this way his observations on tributyltin chloroacetate esters’, in which doublets with similar separation occur. Two possible conformations are shown in …
Number of citations: 0 www.sciencedirect.com
L Reinprecht - researchgate.net
… % of TCMTB, was used.] b) ethanole solutions of selected organotin compounds (OTC), that is, with the bis-(tributyltin)oxide (TBTO), tributyltin sulfamate (TBTS), tributyltin chloroacetate (…
Number of citations: 4 www.researchgate.net
EW Schafer, WA Bowles, J Hurlbut - Archives of environmental …, 1983 - Springer
The acute oral toxicity, repellency, and hazard potential of 998 chemicals to one or more of 68 species of wild and domestic birds was determined by standardized testing procedures. …
Number of citations: 244 link.springer.com
G BOCKSTEINER, G GLEW, AT PHILLIP - 1974
Number of citations: 0

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